molecular formula C16H26N2O2 B7932992 (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide

Cat. No.: B7932992
M. Wt: 278.39 g/mol
InChI Key: YRHJSKLGGXQDJM-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes an amino group, an isopropyl group, a methoxy-benzyl group, and a methyl-butyramide backbone, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the amide bond: This can be achieved by reacting a suitable carboxylic acid derivative with an amine. For example, 3-methyl-butanoic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with (S)-2-amino-N-isopropyl-N-(2-methoxy-benzyl)amine to form the desired amide.

    Protection and deprotection steps: Protecting groups may be used to selectively react functional groups. For instance, the amino group can be protected with a Boc (tert-butoxycarbonyl) group during the synthesis and later deprotected using acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and automated processes can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane can be used for reducing the amide group.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

    Oxidation: Methoxy-benzaldehyde or methoxy-benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy-benzyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide: Unique due to its specific functional groups and chiral center.

    (S)-2-Amino-N-isopropyl-N-(2-hydroxy-benzyl)-3-methyl-butyramide: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-3-methyl-butyramide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs. The chiral center also adds to its uniqueness, potentially leading to different stereochemical interactions in biological systems.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(2)15(17)16(19)18(12(3)4)10-13-8-6-7-9-14(13)20-5/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHJSKLGGXQDJM-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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